4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate is a complex organic compound that features a naphthothiazole moiety linked to a phenyl ester of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)-phenyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Naphtho[2,1-d]thiazole Core: This can be achieved by reacting naphthol with thioamide under acidic conditions to form the thiazole ring.
Carbamoylation: The naphtho[2,1-d]thiazole is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the carbamoyl-naphtho[2,1-d]thiazole is esterified with acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of acetic acid 4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)-phenyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Naphtho[1,2-d]thiazole-2-carboxylic acid
- Naphtho[2,1-d]thiazole-2-carboxylic acid
- Naphtho[2,3-d]thiazole-4,9-dione
Uniqueness
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate is unique due to its specific ester linkage and the presence of both naphtho[2,1-d]thiazole and carbamoyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H14N2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C20H14N2O3S/c1-12(23)25-15-9-6-14(7-10-15)19(24)22-20-21-17-11-8-13-4-2-3-5-16(13)18(17)26-20/h2-11H,1H3,(H,21,22,24) |
InChI Key |
WZSKOYPKYKDWFC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.